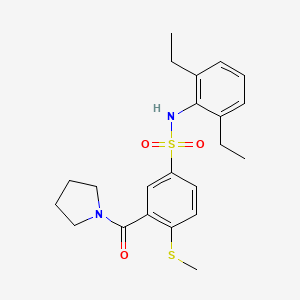![molecular formula C20H23BrN2O2S B12472659 4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12472659.png)
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features a brominated butyl group, an indole moiety, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the bromination of butan-2-yl can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The indole moiety can be introduced through a Friedel-Crafts alkylation reaction, and the sulfonamide group can be added via sulfonyl chloride reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield an amine derivative, while oxidation might produce a sulfone.
Scientific Research Applications
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interactions of indole derivatives with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(1H-indol-3-yl)ethanone: Shares the indole and bromine functionalities.
3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone: Contains an indole moiety and is used in similar synthetic applications.
Uniqueness
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its combination of a brominated butyl group, an indole moiety, and a benzenesulfonamide structure. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.
Properties
Molecular Formula |
C20H23BrN2O2S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H23BrN2O2S/c1-15(10-12-21)16-6-8-18(9-7-16)26(24,25)23-13-11-17-14-22-20-5-3-2-4-19(17)20/h2-9,14-15,22-23H,10-13H2,1H3 |
InChI Key |
KRWAVJGJXLIJRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]furan-3-carbohydrazide](/img/structure/B12472591.png)
![5-Chloro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12472596.png)
![4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B12472601.png)

![2-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12472611.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472618.png)
![2-[4-(2,3-Dimethylphenoxy)phenyl]-5-nitroisoindole-1,3-dione](/img/structure/B12472624.png)
![2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472629.png)
![N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12472640.png)
![2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12472648.png)


![N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide](/img/structure/B12472667.png)
